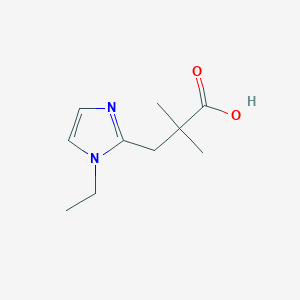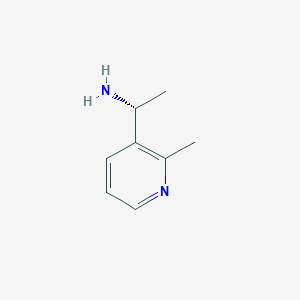
(1r)-1-(2-Methylpyridin-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R)-1-(2-Methylpyridin-3-yl)ethan-1-amine,” also known as ®-2-methyl-3-pyridylmethylamine, is a chiral amine compound. Its chemical structure consists of a pyridine ring with a methyl group at the 2-position and an ethylamine side chain attached to the 1-position. The stereochemistry is specified as (1R), indicating that the chiral center is in the R configuration.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reductive amination of 2-methylpyridine with an appropriate amine source. For example:
Reductive Amination with Formaldehyde and Ammonium Formate:
Other Methods:
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific proprietary methods may vary among manufacturers.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the pyridine ring or the amine group can occur.
Substitution: Nucleophilic substitution reactions at the pyridine nitrogen or the ethylamine nitrogen are possible.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Alkyl halides or other electrophiles can be employed.
- Oxidation: Oxidized derivatives of the compound.
- Reduction: Reduced forms of the compound.
- Substitution: Alkylated or substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for its potential biological activity (e.g., as ligands for receptors).
Medicine: May have applications in drug discovery or as intermediates in pharmaceutical synthesis.
Industry: Used in the production of fine chemicals.
Mechanism of Action
The specific mechanism of action for this compound depends on its application. It could act as a ligand, enzyme inhibitor, or participate in metabolic pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other pyridine-based amines with similar structures.
Uniqueness: Highlight its stereochemistry (R configuration) and specific substituents.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1R)-1-(2-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6(9)8-4-3-5-10-7(8)2/h3-6H,9H2,1-2H3/t6-/m1/s1 |
InChI Key |
LWIWISPHEYROCV-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(C=CC=N1)[C@@H](C)N |
Canonical SMILES |
CC1=C(C=CC=N1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


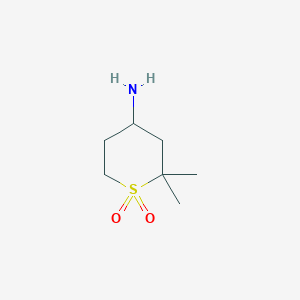
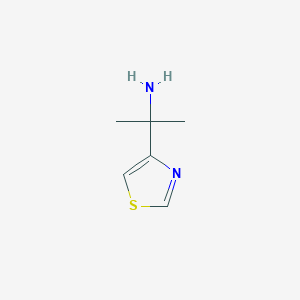
![[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13538236.png)
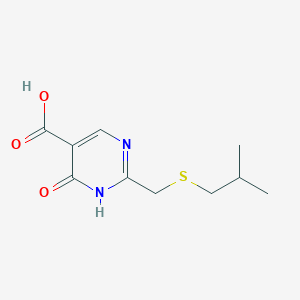
![6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide](/img/structure/B13538243.png)
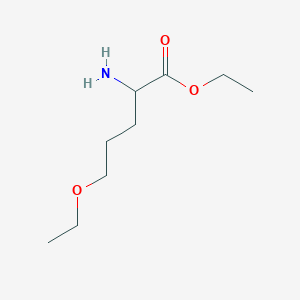
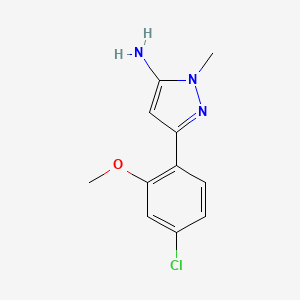
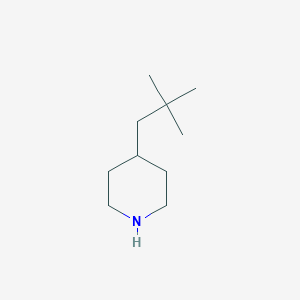
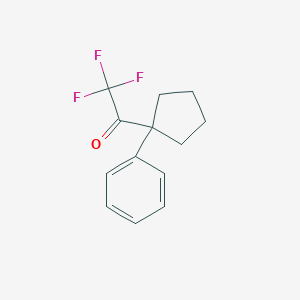
![Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13538271.png)
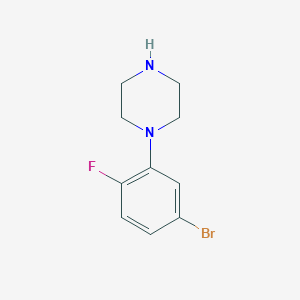
![2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid](/img/structure/B13538277.png)
![1-[(2,6-Dimethoxyphenyl)methyl]piperazine](/img/structure/B13538281.png)
